molecular formula C9H9NO4S B14427357 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione CAS No. 82069-81-6

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione

Cat. No.: B14427357
CAS No.: 82069-81-6
M. Wt: 227.24 g/mol
InChI Key: NMPFQWJYPORDTF-UHFFFAOYSA-N
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Description

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is an organic compound that features a thiophene ring substituted with an ethoxy group and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-ethoxythiophene-3-carboxylic acid with appropriate reagents to form the oxazolidine-2,4-dione ring. Common synthetic routes may include cyclization reactions under acidic or basic conditions, often utilizing catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidine-2,4-dione moiety can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the oxazolidine-2,4-dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and oxazolidine-2,4-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
  • 5-(4-Butoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
  • 5-(4-Propoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione

Uniqueness

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is unique due to the presence of the ethoxy group on the thiophene ring, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

82069-81-6

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

5-(4-ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H9NO4S/c1-2-13-6-4-15-3-5(6)7-8(11)10-9(12)14-7/h3-4,7H,2H2,1H3,(H,10,11,12)

InChI Key

NMPFQWJYPORDTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CSC=C1C2C(=O)NC(=O)O2

Origin of Product

United States

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